Product packaging for Cortienyl Aldehyde(Cat. No.:)

Cortienyl Aldehyde

Cat. No.: B1157755
M. Wt: 332.43
Attention: For research use only. Not for human or veterinary use.
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Description

Cortienyl Aldehyde is a key degradation impurity of Hydrocortisone, formed under acidic stress conditions through reactions primarily at the C-17, C-20, and C-21 positions of the steroid structure . This compound serves as a vital analytical standard and reference material in pharmaceutical research and development, particularly for monitoring the stability and purity of Hydrocortisone and related corticosteroids . It is extensively used in HPLC-based analytical methods to identify and quantify impurity profiles in drug substances and products, helping to meet stringent regulatory requirements . The study of this and related aldehydes also provides insight into degradation mechanisms, as aldehydes are electrophilic compounds that can form covalent adducts with biological nucleophiles, potentially influencing stability and toxicity profiles . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₂₈O₄

Molecular Weight

332.43

Origin of Product

United States

Model Validation:the Developed Model Must Be Rigorously Validated to Ensure Its Robustness and Predictive Ability.insilicominds.comdokumen.pubinternal Validation Techniques, Like Leave One out Cross Validation Q² , Assess the Model S Stability.insilicominds.comexternal Validation, Where the Model is Used to Predict the Toxicity of a Separate Set of Compounds Not Used in Model Development, is Crucial for Evaluating Its Real World Predictive Power.nih.govdokumen.puba Statistically Sound Qstr Model Provides a Valuable Tool for Screening Aldehyde Containing Compounds, Like Derivatives of Cortienyl Aldehyde, for Potential Toxicity Early in the Design Process.

Table 3: Example of a Generic MLR-based QSTR Model Equation for Aldehyde Aquatic Toxicity

This table illustrates the typical form and components of a QSTR model based on published methodologies.

Model ComponentDescriptionExample Value/Term
Dependent Variable The biological toxicity being predicted.log(1/LC50)
Independent Variables The calculated molecular descriptors.log K_ow (hydrophobicity)D_O-atom_ (electronic descriptor for donor delocalizability of the aldehyde oxygen)
Regression Coefficients Numerically determined constants that weight the contribution of each descriptor.b_0_ (intercept)b_1_b_2_
Model Equation The mathematical relationship linking descriptors to toxicity.log(1/LC50) = b_0_ + b_1_(log K_ow_) + b_2_(D_O-atom_)
Statistical Metrics Measures of the model's goodness-of-fit and predictive power.r² (coefficient of determination)Q² (cross-validated r²)F-statistic (statistical significance)

Theoretical and Computational Studies of Cortienyl Aldehyde

Quantum Chemical Investigations of Cortienyl Aldehyde

Quantum chemical investigations use the principles of quantum mechanics to study chemical phenomena. mdpi.comyukiozaki.com These methods are invaluable for understanding the electronic structure and reactivity of molecules from first principles. rsc.org

Molecular Dynamics Simulations and Conformation Analysis of this compound

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms and molecules over time, offering insights into the dynamic nature of chemical systems. nih.govchemrxiv.org This is particularly useful for flexible molecules like steroids.

In Silico Modeling of this compound's Synthetic Pathways and Reaction Intermediates

In silico modeling can be a powerful tool in synthetic chemistry, helping to predict reaction outcomes, identify potential intermediates, and design more efficient synthetic routes. rsc.orgenamine.netnih.gov This approach has been used to propose synthetic pathways for complex molecules, including various aldehydes. acs.orgmdpi.commdpi.com However, there is no evidence in the scientific literature of in silico modeling being applied to map the synthetic pathways or identify reaction intermediates specifically for this compound.

A thorough search for peer-reviewed articles and public data on the theoretical and computational studies of this compound yielded no specific results. While the compound itself is cataloged, it appears to be a niche molecule that has not been the subject of the detailed computational analysis requested. The methodologies for such studies are robust and widely applied in modern chemistry, but their application to this compound has not been documented publicly. Therefore, it is not possible to provide detailed research findings or data tables as requested in the article outline.

Prediction of Transition States in this compound Synthesis

The synthesis of complex steroidal molecules such as this compound involves multi-step reaction sequences. Understanding the mechanism and energetics of these steps is crucial for optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating these reaction pathways and predicting the structures and energies of transition states. nih.govmdpi.comcoe.edu

The process begins with defining a plausible reaction mechanism for a key step in the synthesis. For instance, a critical step could be an oxidation or an aldol (B89426) reaction to form the aldehyde group at the C17 position of the steroid core. Researchers then use DFT calculations to model the geometries of the reactants, intermediates, products, and, most importantly, the transition states that connect them. acs.orgacs.org Functionals like B3LYP or M06-2X are commonly employed in conjunction with basis sets such as 6-31G(d) or larger for these calculations. acs.org

A transition state is computationally identified as a first-order saddle point on the potential energy surface, which means it corresponds to an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. acs.org This is confirmed by performing a frequency calculation, where a true transition state will exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org To ensure that a calculated transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. acs.orgacs.org

The primary output of these studies is the activation energy (ΔG‡), which is the energy difference between the transition state and the reactants. acs.org This value is critical as it determines the rate of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. For example, a study on a Pd-catalyzed reaction found that different nucleophilic groups resulted in different energy barriers for the transition state, thereby affecting the reaction rate. rsc.org This theoretical insight allows for the rational selection of reagents and catalysts to favor a desired outcome.

Table 1: Hypothetical DFT Calculation Results for a Key Step in this compound Synthesis

This table presents hypothetical data for illustrative purposes, based on common outputs from DFT studies on organic reactions.

PathwayReactant ComplexTransition State (TS)TS Imaginary Frequency (cm⁻¹)Activation Energy (ΔG‡) (kcal/mol)
Pathway A (Desired)Reactant + Catalyst ATS-A-350.419.5
Pathway B (Side-product)Reactant + Catalyst ATS-B-289.125.2
Pathway C (Desired)Reactant + Catalyst BTS-C-365.817.8

Computational Design of Novel this compound Derivatives

In silico methods are integral to modern drug discovery for designing novel compounds with enhanced biological activity and optimized properties. researchgate.net Starting from a lead compound like this compound, computational techniques allow for the rational design of new derivatives by modifying specific functional groups. mdpi.combenthamscience.com This process aims to improve target affinity, selectivity, or other pharmacokinetic properties. A common strategy involves tethering new chemical moieties to the core steroid structure. nih.gov

The design process typically follows a structured workflow. First, a biological target is identified (e.g., a specific receptor or enzyme). The three-dimensional structure of this target, often obtained from X-ray crystallography or homology modeling, is used for molecular docking studies. biointerfaceresearch.com Novel derivatives of this compound are then designed by making virtual modifications, such as adding or altering substituents at various positions on the steroid nucleus.

These virtual derivatives are then "docked" into the binding site of the target protein. biointerfaceresearch.com Docking algorithms predict the preferred orientation of the ligand within the binding site and estimate the binding affinity, usually expressed as a binding energy score. biointerfaceresearch.com This allows for the rapid screening of a large library of potential derivatives to prioritize those with the most favorable predicted interactions.

Beyond simple docking, computer programs can predict the spectrum of biological activities for a given structure. mdpi.commdpi.com The Prediction of Activity Spectra for Substances (PASS) program, for example, analyzes the structure of a novel compound and predicts its potential pharmacological effects and mechanisms of action based on a training set of known bioactive compounds. mdpi.com This can help identify derivatives with a higher probability of desired therapeutic effects, such as antihypercholesterolemic or anti-inflammatory activity. mdpi.com

Table 2: Hypothetical Design of this compound Derivatives and Predicted Activity

This table presents hypothetical data for illustrative purposes, based on typical outputs from in silico drug design studies.

Derivative IDModification on this compound StructureTarget ProteinPredicted Binding Energy (kcal/mol)PASS Predicted Activity (Probability)
CA-D01Addition of a picolinamide (B142947) group at C-3Glucocorticoid Receptor-9.8Anti-inflammatory (0.91)
CA-D02Replacement of C-17 aldehyde with a nitrile groupAldose Reductase-8.5Enzyme inhibitor (0.85)
CA-D03Addition of a methylthio group at C-2B1-Cannabinoid Receptor-10.2Antagonist (0.93)
CA-D04Esterification of C-11 hydroxyl with caffeine (B1668208) moietyHMG-CoA Reductase-11.5Antihypercholesterolemic (0.95)

Quantitative Structure-Toxicity Relationship (QSTR) Models for Aldehyde Toxicity Prediction (Focus on Methodology)

Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to predict the toxicity of chemicals based on their molecular structure. nih.govjmaterenvironsci.com This approach is particularly valuable for assessing the potential risk of new or untested compounds without resorting to extensive and costly experimental testing. insilicominds.com The methodology for developing a QSTR model for aldehyde toxicity follows several key steps.

Advanced Analytical Methodologies for Cortienyl Aldehyde Research

Spectroscopic Techniques for Mechanistic Studies of Cortienyl Aldehyde

Spectroscopic methods are indispensable in the study of this compound, providing detailed insight into its structure, reaction kinetics, and electronic properties. These techniques are foundational for understanding the compound's behavior in various research contexts.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool for real-time monitoring of chemical reactions involving this compound. nih.gov By tracking the changes in the chemical environment of specific protons, researchers can elucidate reaction mechanisms and kinetics. The aldehyde proton of this compound is particularly diagnostic, with a characteristic signal in the downfield region of the ¹H NMR spectrum, typically around 9.5-10.0 ppm. libretexts.org

In a representative synthesis, the oxidation of Cortienyl Alcohol to this compound can be monitored by observing the disappearance of the alcohol's hydroxymethyl proton signals and the concurrent appearance of the aldehyde proton signal. asahilab.co.jp The integration of these signals over time provides quantitative data on the concentration of both the reactant and the product, allowing for the determination of reaction rates and endpoints. magritek.com

Table 1: Representative ¹H NMR Signal Tracking for the Oxidation of Cortienyl Alcohol to this compound

Time (minutes) Integral of Cortienyl Alcohol CH₂OH Signal (a.u.) Integral of this compound CHO Signal (a.u.) % Conversion
0 100 0 0
15 75 25 25
30 51 49 49
60 24 76 76
120 5 95 95
180 <1 >99 >99

This kinetic data is crucial for optimizing reaction conditions to maximize the yield and purity of this compound.

Utilization of Mass Spectrometry (MS) for Metabolite Profiling of this compound in Research Systems

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify metabolites of this compound in complex biological matrices. nih.govresearchgate.net When coupled with a separation technique like liquid chromatography, LC-MS allows for the profiling of metabolic pathways involving the compound. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites. youtube.com

In typical in vitro research systems, this compound may undergo metabolic transformations such as oxidation to Cortienylic Acid or reduction to Cortienyl Alcohol. These metabolites can be identified by their distinct mass-to-charge ratios (m/z). Derivatization techniques are often employed to enhance the ionization efficiency and detection sensitivity of aldehydes in mass spectrometry. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound and Potential Metabolites

Compound Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Key MS/MS Fragments
This compound C₂₁H₂₈O₃ 329.2066 329.2068 311, 283, 255
Cortienylic Acid C₂₁H₂₈O₄ 345.2015 345.2017 327, 299, 281
Cortienyl Alcohol C₂₁H₃₀O₃ 331.2222 331.2225 313, 285, 257

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information that helps to confirm the identity of these metabolites. nih.gov

Theoretical Predictions and Experimental Validation of Spectroscopic Signatures (IR, Raman, UV-Vis)

Computational chemistry plays a vital role in predicting the spectroscopic signatures of this compound, which can then be validated experimentally.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. libretexts.orgspectroscopyonline.com For this compound, this is predicted and observed in the range of 1700-1730 cm⁻¹. Another key diagnostic feature is the aldehydic C-H stretching, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.compressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-H stretching of the aldehyde group can also be detected. researchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by a weak absorption band in the 270-300 nm region, which is attributed to the n → π* electronic transition of the carbonyl group. This absorption is useful for quantitative analysis in solution. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for this compound

Spectroscopic Technique Signature Feature Predicted Wavenumber/Wavelength Experimental Wavenumber/Wavelength
Infrared (IR) C=O Stretch 1715 cm⁻¹ 1718 cm⁻¹
Infrared (IR) Aldehydic C-H Stretch 2725 cm⁻¹, 2822 cm⁻¹ 2720 cm⁻¹, 2819 cm⁻¹
Raman C=O Stretch 1714 cm⁻¹ 1716 cm⁻¹
UV-Vis n → π* Transition 288 nm 290 nm

The strong correlation between theoretical predictions and experimental data provides a high degree of confidence in the structural assignment of this compound.

Chromatographic Separations for this compound Research Samples

Chromatography is essential for the purification, quantification, and analysis of this compound and its related compounds from complex mixtures.

Development of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for this compound and Analogues

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the premier analytical technique for the sensitive and selective analysis of this compound. researchgate.netnih.gov Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Method development involves optimizing several parameters to achieve good separation (resolution) and signal intensity. A typical method for this compound and its analogues—Cortienyl Alcohol and Cortienylic Acid—would utilize a gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile. This allows for the separation of compounds with a range of polarities. researchgate.net

Table 4: Optimized LC-MS Parameters for the Analysis of this compound and Analogues

Parameter Condition
LC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS System
Ionization Mode Positive Electrospray (ESI+)
Monitored Ions (m/z) 329.2 (this compound), 331.2 (Cortienyl Alcohol), 345.2 (Cortienylic Acid)

Under these conditions, Cortienylic Acid, being the most polar, elutes first, followed by Cortienyl Alcohol, and then the least polar this compound. This method allows for the baseline separation and accurate quantification of all three compounds in a single run.

Chiral Separation Techniques for this compound Enantiomers in Research

Assuming this compound possesses at least one stereocenter, its enantiomers may exhibit different biological activities. Chiral chromatography is the most common and effective method for separating these enantiomers. researchgate.netntu.edu.sg This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. nih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times. diva-portal.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including aldehydes. nih.gov The mobile phase composition is critical for achieving optimal separation.

Table 5: Chiral HPLC Method for Separation of this compound Enantiomers

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 290 nm
Results
Retention Time (R)-enantiomer 12.5 min
Retention Time (S)-enantiomer 14.8 min
Resolution (Rs) > 1.5

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. ntu.edu.sgchiralpedia.com However, direct separation on a CSP is often preferred as it avoids additional reaction steps.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Aldehyde Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of aldehydes, including this compound, from complex biological matrices. mdpi.comscirp.org Due to the high reactivity and potential volatility of aldehydes, direct analysis can be challenging. nih.gov Therefore, derivatization is a common and often necessary step to enhance chemical stability, improve chromatographic behavior, and increase sensitivity. gcms.czsemanticscholar.org

The most prevalent derivatization strategy for aldehydes in GC-MS analysis involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). mdpi.comnih.govsemanticscholar.org This reaction converts the carbonyl group of this compound into a stable oxime derivative. The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and provides a characteristic mass spectrum for confident identification and quantification. nih.gov This method has been successfully applied to measure various aldehydes in samples such as blood, plasma, and urine. nih.govsemanticscholar.org

For volatile aldehydes, headspace solid-phase microextraction (SPME) coupled with on-fiber derivatization offers a solvent-free, rapid, and sensitive alternative for sample preparation. nih.govnih.gov In this approach, a SPME fiber coated with PFBHA is exposed to the headspace of a biological sample. This compound volatilizes and is simultaneously extracted and derivatized on the fiber. The resulting oxime is then thermally desorbed into the GC-MS injector for analysis. nih.gov This technique minimizes sample manipulation and can achieve very low limits of detection, often in the nanomolar range. nih.gov

Derivatization ReagentTarget Functional GroupDerivative FormedKey Advantages for this compound AnalysisCommon Sample Matrices
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Aldehyde (Carbonyl)OximeIncreases volatility and thermal stability; High sensitivity with MS and ECD detection. mdpi.comnih.govBlood, Plasma, Urine, Tissue Homogenates. nih.govsemanticscholar.org
2,4-Dinitrophenylhydrazine (DNPH)Aldehyde (Carbonyl)HydrazoneHistorically used, though more common in HPLC; can be adapted for GC-MS. nih.govresearchgate.netAir samples, Biological fluids. nih.gov
N-Methylhydroxylamine HClAldehyde (Carbonyl)OximeUsed for various carbonyls including keto-acids and aldehydes. gcms.czMetabolic research samples. gcms.cz
2,2,2-Trifluoroethylhydrazine (TFEH)Aldehyde (Carbonyl)HydrazoneApplied for on-fiber derivatization in SPME-GC-MS analysis. semanticscholar.orgBlood. semanticscholar.org

Advanced Imaging and Biosensing Approaches for this compound in Model Systems

Fluorescence Microscopy for this compound Distribution in Cell Models

Fluorescence microscopy provides a powerful, non-invasive tool for the real-time monitoring of endogenous aldehydes in living cells, offering insights into their subcellular localization and concentration dynamics. rsc.org Visualizing this compound within cellular compartments requires highly specific fluorescent probes that undergo a chemical reaction with the aldehyde to produce a "turn-on" fluorescence signal. rsc.orgnih.gov

Recent developments have focused on creating probes that are selective for aliphatic aldehydes over other reactive biological metabolites. researchgate.net For instance, sensors based on a borondipyrromethene (BODIPY) core linked to a reactive moiety like 3,4-phenyldiamine have been engineered. rsc.org The reaction of this type of probe with this compound would form a benzimidazole (B57391) product, which quenches photo-electron transfer (PeT) processes and results in a strong fluorescent emission. rsc.org Such probes exhibit rapid reaction kinetics and a high dynamic range, enabling the detection of both physiological and pathological concentrations of this compound. rsc.org

Confocal microscopy imaging using these probes can reveal the distribution of this compound within live cells, for example, showing whether it accumulates in the cytosol or specific organelles. nih.gov Furthermore, these imaging studies can be combined with pharmacological modulation of aldehyde metabolism. For instance, treating cells with an inhibitor of aldehyde dehydrogenase 2 (ALDH2), such as daidzin (B1669773) (DDZ), would be expected to increase the intracellular concentration of this compound, leading to a corresponding increase in the probe's fluorescence signal. nih.govnih.gov Conversely, using an ALDH2 activator like Alda-1 would decrease the signal, confirming that the probe is responsive to changes in endogenous this compound levels. nih.govresearchgate.net

Probe Type / NameReaction Mechanism with AldehydeFluorescence ResponsePotential Application for this compoundExcitation/Emission (nm)
BODIPY-diamine SensorsCondensation reaction forms a benzimidazole moiety. rsc.orgTurn-on fluorescence. rsc.orgReal-time imaging of subcellular distribution and concentration changes. rsc.orgnih.gov~488 / ~507
4-amino-3-thiophenol BODIPY ProbesReaction forms a dihydrobenzothiazole product. nih.gov>80-fold increase in fluorescence. nih.govDetection in live cells, organoids, and tissues with tunable wavelengths. nih.govrsc.orgVisible to Near-Infrared rsc.org
Naphthalimide Hydrazine ProbesForms a stable hydrazone with the aldehyde group. nih.govDistinct fluorescence response. nih.govProfiling this compound generated during lipid oxidation. nih.govVariable
AFDZ Dye with CatalystAldehyde-Fixable Dianiline-based Fluorogenic probe. nih.govFluorescence upon reaction. nih.govReal-time imaging of total aldehydic load in cells. nih.govVariable

Development of Electrochemical Sensors for this compound Detection in Biological Research Matrices

Electrochemical sensors offer a highly sensitive, selective, and often low-cost approach for the quantitative detection of aldehydes in biological research matrices. mdpi.comresearchgate.net These sensors are typically based on the specific interaction between the target analyte, this compound, and a recognition element immobilized on an electrode surface, which transduces this chemical event into a measurable electrical signal. nih.gov

One major strategy involves the use of enzymes, creating an enzyme-based biosensor. nih.gov For this compound, a sensor could be constructed using aldehyde dehydrogenase (ALDH). nih.gov In this design, ALDH is immobilized on a working electrode. The enzyme catalyzes the oxidation of this compound to its corresponding carboxylic acid, a reaction that involves the reduction of the cofactor NAD+ to NADH. acs.org The resulting NADH can then be electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the concentration of this compound in the sample. acs.org The sensitivity of such sensors can be enhanced by using nanomaterials, like mesoporous carbon, to increase the electrode's surface area and improve enzyme loading. nih.gov

Non-enzymatic electrochemical sensors are also being developed. These approaches utilize materials with intrinsic electrocatalytic activity towards aldehyde oxidation, such as platinum and palladium nanoparticles. researchgate.net A composite electrode made of graphene and platinum nanoparticles, for example, could offer a high surface area and excellent catalytic capability for the direct oxidation of this compound, leading to a sensitive detection method with a broad linear range. mdpi.com Another approach involves modifying the electrode with derivatization reagents that selectively react with this compound, forming a new product with distinct electrochemical properties that can be detected. mdpi.com These sensors hold promise for real-time monitoring in various research applications. researchgate.net

Sensor TypeRecognition Element / PrincipleSignal TransductionPotential Advantages for this compoundReported Detection Limits (for various aldehydes)
Enzyme-Based BiosensorAldehyde Dehydrogenase (ALDH) catalyzes aldehyde oxidation. nih.govacs.orgAmperometric detection of NADH oxidation. acs.orgHigh specificity due to enzyme-substrate interaction.0.02 - 0.1 ppm (gas phase, acetaldehyde). nih.gov
Electrocatalytic SensorNoble metal nanoparticles (e.g., Pt, Pd) on an electrode surface. researchgate.netDirect amperometric measurement of aldehyde oxidation current. mdpi.comGood stability and reproducibility; does not rely on biological components.3.3 µM (formaldehyde). researchgate.net
Derivatization-Based SensorSpecific reagents on the electrode react with the aldehyde. mdpi.comDetection of the electrochemical properties of the newly formed product. mdpi.comHigh selectivity can be achieved through tailored chemical reactions.0.1 mM (formaldehyde). mdpi.com
Carbon Nanotube SensorFunctionalized carbon nanotubes. nims.go.jpChange in electrical resistance upon aldehyde adsorption. nims.go.jpHigh sensitivity and potential for miniaturization.Not specified.

Future Directions and Emerging Research Avenues for Cortienyl Aldehyde

Innovations in Cortienyl Aldehyde Synthetic Strategies

Currently, this compound is primarily recognized as a degradation product of hydrocortisone (B1673445), often formed through oxidation. nih.govoup.comscirp.org The development of targeted synthetic strategies for this compound, independent of hydrocortisone degradation, remains a significant area for innovation. While general methods for aldehyde synthesis are well-established, such as the oxidation of primary alcohols or the reduction of carboxylic acids and their derivatives, their specific application to the complex steroidal backbone of this compound is not extensively documented. libretexts.orgmasterorganicchemistry.comtoppr.com

Future synthetic research could focus on:

Selective Oxidation: Developing highly selective methods for the oxidation of the C21 hydroxyl group of hydrocortisone and related steroids to yield this compound with minimal side products.

Protecting Group Chemistry: Employing advanced protecting group strategies to shield other reactive functional groups on the steroid nucleus during the aldehyde synthesis.

Novel Catalytic Systems: Exploring novel metal-based or enzymatic catalysts that can efficiently and stereoselectively introduce the aldehyde functionality.

The successful development of such strategies would not only provide a reliable source of pure this compound for research but also enable the synthesis of novel derivatives for structure-activity relationship studies.

Unexplored Mechanistic Pathways and Novel In Vitro Interactions of this compound

The mechanistic understanding of this compound's formation and its interactions within biological systems is still in its nascent stages. It is known to be formed from hydrocortisone via oxidative processes, and its presence as an impurity in pharmaceutical preparations is a subject of stability studies. oup.comscirp.orgnih.gov

A study has shown that corticosteroid-21-aldehydes, a class to which this compound belongs, are substrates for the enzyme 20-beta-hydroxysteroid dehydrogenase. nih.gov This study revealed that these aldehydes exhibit higher Michaelis constants (Km) and maximum velocities (Vmax) compared to their parent corticosteroid counterparts, suggesting different enzymatic processing. nih.gov

Compound ClassMichaelis Constant (Km)Maximum Velocity (Vmax)
CorticosteroidsLowerLower
Corticosteroid-21-aldehydes  Higher (5- to 8-fold)  Higher (16- to 40-fold)  

Table 1: Comparative enzyme kinetics of corticosteroids and their 21-aldehyde derivatives with 20-beta-hydroxysteroid dehydrogenase. Data extrapolated from a study on corticosteroid-21-aldehydes. nih.gov

Furthermore, there is a hypothesis that the aldehyde degradation products of corticosteroids could be immunogenic. medicaljournalssweden.se This opens up a critical avenue for research into the potential immunological effects of this compound.

Future research in this area should aim to:

Elucidate the detailed mechanisms of this compound formation under various physiological and pharmaceutical storage conditions.

Investigate its binding affinity and interaction with a broader range of enzymes and cellular receptors.

Conduct comprehensive in vitro studies to explore its potential to elicit immune responses, its cytotoxicity, and its impact on cellular signaling pathways. nih.gov

Integration of Computational and Experimental Approaches in this compound Research

The integration of computational modeling with experimental studies offers a powerful approach to accelerate research on this compound. While in silico analyses have been applied to study the stability and degradation of hydrocortisone and its impurities, specific computational studies focusing solely on this compound are lacking. scribd.com

Future integrated research could involve:

Molecular Docking: Simulating the binding of this compound to various protein targets to predict potential biological interactions and guide experimental work.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Investigating the enzymatic reaction mechanisms involving this compound at an atomic level.

Predictive Modeling: Developing computational models to predict the stability of this compound in different pharmaceutical formulations and its potential metabolic pathways.

These computational approaches, when validated by experimental data, can provide deep mechanistic insights and rationalize experimental observations, thereby streamlining the research and development process.

Potential Applications of this compound as a Chemical Probe in Basic Research

The reactivity of the aldehyde functional group makes this compound a potential candidate for development as a chemical probe. Aldehyde-based probes have been successfully utilized to study other biological systems, for instance, in targeting kinases. nih.govnih.gov The aldehyde can form reversible covalent bonds (Schiff bases) with lysine (B10760008) residues in proteins, which can be trapped for analysis. nih.gov

While there is no current literature describing the use of this compound as a chemical probe, its steroidal backbone could be exploited to target specific steroid-binding proteins. Future research could explore:

Probe Design and Synthesis: Modifying the this compound structure with reporter tags (e.g., fluorophores, biotin) to enable visualization and pull-down experiments.

Target Identification: Using these newly designed probes to identify the cellular binding partners of this compound, which could reveal novel biological functions.

Mechanism of Action Studies: Employing these probes to investigate the downstream effects of this compound binding to its cellular targets.

Open Questions and Challenges in this compound Research

Despite the growing interest, significant questions and challenges remain in the field of this compound research. A primary challenge is the analytical difficulty in separating and quantifying this compound, especially at low levels, from its parent compound and other related steroid impurities. rsc.orgmdpi.comacs.orgresearchgate.net

Key open questions that need to be addressed include:

What is the full extent of the biological activity of this compound?

Does its presence as an impurity in hydrocortisone formulations have any clinical significance?

What are the precise metabolic pathways of this compound in vivo?

Can the potential immunogenicity of this compound be confirmed, and what are the underlying mechanisms? medicaljournalssweden.se

Addressing these questions will require the development of more sensitive and specific analytical methods, as well as dedicated in vivo and in vitro studies. Overcoming these challenges will be crucial to fully understand the role of this compound in both pharmaceutical science and biology.

Q & A

Q. Advanced Research Focus

  • Multiplex Assays : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map aldehyde-induced oxidative stress pathways in neuronal cultures .
  • Transgenic Models : Use C. elegans or murine models with modified aldehyde dehydrogenase (ALDH) genes to assess neurotoxicity .
  • Biomarker Validation : Correlate cerebrospinal fluid (CSF) aldehyde levels with imaging biomarkers (e.g., amyloid PET) in longitudinal cohorts .
    Include sham controls and blinded analysis to minimize bias .

How can researchers optimize multi-step synthesis protocols for this compound derivatives?

Q. Basic Research Focus

  • Stepwise Purification : After aldehyde reduction (e.g., NaBH₄), use column chromatography (silica gel) to isolate intermediates, validated by TLC and NMR .
  • Reaction Monitoring : Employ in situ FTIR to track carbonyl group conversion and minimize side products .
  • Yield Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Lewis acids) using design of experiments (DoE) .

What are the best practices for ensuring reproducibility in this compound exposure studies?

Q. Basic Research Focus

  • Standardized Protocols : Adopt OECD guidelines for inhalation or oral exposure studies, including detailed metadata (e.g., humidity, particle size) .
  • Interlaboratory Validation : Share raw data (e.g., chromatograms) and negative controls via repositories like Figshare .
  • Reagent Documentation : Specify supplier, purity (≥99%), and lot numbers for aldehydes and derivatization agents .

How can this compound’s interactions with DNA be characterized to assess genotoxic risk?

Q. Advanced Research Focus

  • Adductomics : Use ultra-high-resolution MS (Orbitrap) to detect aldehyde-DNA adducts (e.g., etheno-adducts) in in vitro systems .
  • Comet Assay Modifications : Adapt protocols to quantify single-strand breaks in cells pre-treated with ALDH inhibitors .
  • Epigenetic Profiling : Perform methyl-seq to assess DNA methylation changes at CpG islands after chronic exposure .

What strategies mitigate cross-reactivity in immunoassays targeting this compound-protein adducts?

Q. Advanced Research Focus

  • Antibody Validation : Use knockout cell lines to confirm specificity for target adducts (e.g., malondialdehyde-lysine) .
  • Competitive ELISA : Pre-incubate samples with free aldehyde to block nonspecific binding .
  • Cross-Linking Studies : Apply hydrogen-deuterium exchange (HDX) MS to map epitope-paratope interactions .

How should researchers handle discrepancies in environmental monitoring data for this compound?

Q. Basic Research Focus

  • Matrix-Specific Calibration : Develop separate calibration curves for air (sorbent tubes), water (SPME fibers), and soil (headspace analysis) .
  • Quality Control : Include field blanks and spikes to identify contamination sources .
  • Sensor Validation : Cross-validate electrochemical sensor data with GC-MS results .

What computational tools are effective for modeling this compound’s reactivity in catalytic systems?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., nucleophilic addition energies) .
  • Machine Learning : Train models on existing aldehyde reactivity datasets to predict optimal catalysts (e.g., organocatalysts) .
  • Solvent Effect Modeling : Apply COSMO-RS to screen solvent interactions in silico .

How can this compound’s role in flavor compound formation be studied in food matrices?

Q. Advanced Research Focus

  • HS-SPME-GC-Olfactometry : Identify key odor-active aldehydes in thermally processed foods .
  • Stable Isotope Tracing : Use ¹³C-labeled precursors to track aldehyde formation during fermentation .
  • Kinetic Modeling : Fit time-temperature data to Arrhenius equations to predict aldehyde generation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.